molecular formula C7H3F11 B12087260 3,3,4,4,5,5,6,6,7,7,7-Undecafluorohept-1-ene CAS No. 84100-13-0

3,3,4,4,5,5,6,6,7,7,7-Undecafluorohept-1-ene

Cat. No.: B12087260
CAS No.: 84100-13-0
M. Wt: 296.08 g/mol
InChI Key: QAFBNSWDAGQWLF-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,7-Undecafluorohept-1-ene is a fluorinated organic compound with the molecular formula C7H3F11. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions. It is commonly used in various industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,7-Undecafluorohept-1-ene typically involves the fluorination of heptene derivatives. One common method is the direct fluorination of hept-1-ene using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of specialized fluorination reactors. These reactors are designed to safely handle the exothermic nature of fluorination reactions. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,7-Undecafluorohept-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions.

    Addition Reactions: The double bond in the hept-1-ene moiety allows for addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines (NH2-). These reactions typically occur under mild conditions.

    Addition Reactions: Reagents such as hydrogen (H2) and halogens (e.g., Br2) can add across the double bond under appropriate conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as fluorinated alcohols or amines can be formed.

    Addition Products: The addition of hydrogen or halogens results in the formation of saturated or halogenated derivatives, respectively.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,7-Undecafluorohept-1-ene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,7-Undecafluorohept-1-ene exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with various molecular targets. In biological systems, it can interact with lipid membranes and proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Another highly fluorinated compound with similar properties but different applications.

    2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: A fluorinated epoxide with unique reactivity compared to 3,3,4,4,5,5,6,6,7,7,7-Undecafluorohept-1-ene.

Uniqueness

This compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct reactivity and properties. Its combination of high thermal stability, chemical resistance, and reactivity makes it valuable in various applications.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,7-undecafluorohept-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11/c1-2-3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFBNSWDAGQWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232971
Record name 3,3,4,4,5,5,6,6,7,7,7-Undecafluorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84100-13-0
Record name 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-1-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84100-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-1-heptene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,4,4,5,5,6,6,7,7,7-Undecafluorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,7-undecafluorohept-1-ene
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Record name 3,3,4,4,5,5,6,6,7,7,7-UNDECAFLUORO-1-HEPTENE
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